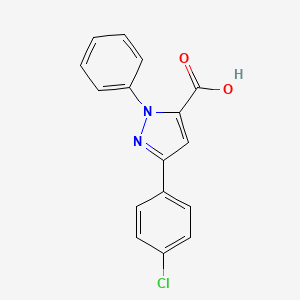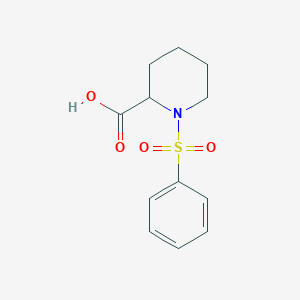
1-Chloro-2-(isocyano(tosyl)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(isocyano(tosyl)methyl)benzene is an organic compound characterized by the presence of a chloro group, an isocyano group, and a tosyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(isocyano(tosyl)methyl)benzene typically involves the following steps:
Formation of the Tosylmethyl Isocyanide (TosMIC): Tosylmethyl isocyanide is prepared by reacting tosylmethyl chloride with sodium cyanide in the presence of a base such as sodium hydroxide.
Substitution Reaction: The TosMIC is then reacted with 1-chloro-2-bromobenzene under basic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as described above, with optimization for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(isocyano(tosyl)methyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Electrophilic Addition: The isocyano group can participate in electrophilic addition reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Electrophilic Addition: Reagents such as acids (e.g., hydrochloric acid) and electrophiles (e.g., alkyl halides) are used.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are employed.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group forms 1-hydroxy-2-(isocyano(tosyl)methyl)benzene.
Electrophilic Addition: Products include various substituted benzene derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
1-Chloro-2-(isocyano(tosyl)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(isocyano(tosyl)methyl)benzene involves interactions with molecular targets such as enzymes and proteins. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chloro and tosyl groups contribute to the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
- 1-Chloro-3-(isocyano(tosyl)methyl)benzene
- 1-Chloro-4-(isocyano(tosyl)methyl)benzene
- 1-Bromo-2-(isocyano(tosyl)methyl)benzene
Uniqueness: 1-Chloro-2-(isocyano(tosyl)methyl)benzene is unique due to the specific positioning of the chloro, isocyano, and tosyl groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
IUPAC Name |
1-chloro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTNCTIKOLHDLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2Cl)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378066 |
Source


|
| Record name | 1-Chloro-2-(isocyano(tosyl)methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029104-34-4 |
Source


|
| Record name | 1-Chloro-2-(isocyano(tosyl)methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)










